molecular formula C22H25N3O5 B3435733 N-(4-carbamoylphenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide

N-(4-carbamoylphenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide

Cat. No.: B3435733
M. Wt: 411.5 g/mol
InChI Key: NABDPJHYGGYOER-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dimethoxybenzoyl group and a 4-carbamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 3,4-Dimethoxybenzoyl Group: This step involves the acylation of the piperidine ring using 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-Carbamoylphenyl Group: The final step involves the coupling of the 4-carbamoylphenyl group to the piperidine ring using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Material Science: It can be incorporated into polymer matrices to enhance their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It can be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Applications: Investigation of its therapeutic potential in treating specific diseases.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Analytical Chemistry: Employed as a standard or reference material in analytical techniques.

Mechanism of Action

The mechanism by which N-(4-carbamoylphenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-carbamoylphenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents on the aromatic rings or piperidine ring.

    Piperidine derivatives: Other compounds containing the piperidine ring with various substituents.

Uniqueness

    Structural Features: The presence of both 3,4-dimethoxybenzoyl and 4-carbamoylphenyl groups on the piperidine ring is unique to this compound.

    Chemical Properties: The combination of these groups imparts specific chemical properties, such as solubility and reactivity, that distinguish it from other piperidine derivatives.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-29-18-8-5-16(13-19(18)30-2)22(28)25-11-9-15(10-12-25)21(27)24-17-6-3-14(4-7-17)20(23)26/h3-8,13,15H,9-12H2,1-2H3,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABDPJHYGGYOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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